molecular formula C16H19BrN2O3S B2984157 ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207039-23-3

ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2984157
CAS No.: 1207039-23-3
M. Wt: 399.3
InChI Key: MAYGMCDGZAWAJM-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate is a specialized chemical compound designed for research applications, particularly in the field of medicinal chemistry and drug discovery. This bromophenyl-substituted imidazole derivative features a thioacetate backbone that contributes to its unique physicochemical properties and biological activity profile. Researchers utilize this compound primarily as a key intermediate in the development of potential therapeutic agents, with published patent literature indicating its structural similarity to compounds investigated as indoleamine 2,3-dioxygenase (IDO) inhibitors . The presence of the bromophenyl moiety enhances the compound's ability to interact with biological systems through hydrophobic interactions and potential halogen bonding, while the methoxyethyl substitution pattern influences its metabolic stability and membrane permeability characteristics. This compound demonstrates significant research value in immuno-oncology and inflammation research, where IDO pathway inhibition represents a promising therapeutic strategy for cancer treatment and autoimmune disease management . The molecular architecture of this compound enables researchers to explore structure-activity relationships in enzyme inhibition studies, particularly through modifications at the imidazole core and adjacent functional groups. Its chemical properties suggest potential application as a scaffold for developing small molecule inhibitors targeting tryptophan metabolism pathways in the tumor microenvironment. Additional research applications include serving as a building block for combinatorial chemistry libraries, intermediate in heterocyclic compound synthesis, and reference standard in analytical method development. The compound is provided as a research-grade material with comprehensive analytical documentation. Researchers should note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, including the use of appropriate personal protective equipment and adherence to institutional chemical safety guidelines. Storage recommendations include maintaining the compound at recommended temperatures with protection from moisture and light to preserve stability. Researchers can request additional technical specifications, including certificate of analysis data, upon inquiry.

Properties

IUPAC Name

ethyl 2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3S/c1-3-22-15(20)11-23-16-18-10-14(19(16)8-9-21-2)12-4-6-13(17)7-5-12/h4-7,10H,3,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYGMCDGZAWAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1CCOC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.

    Attachment of the Thioacetate Moiety: The final step involves the reaction of the intermediate compound with ethyl thioacetate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group or the imidazole ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives or debrominated products.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differences are summarized below:

Compound Name / ID Substituents (Imidazole Positions) Key Modifications Reference
Ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate 1-Benzyl, 5-(4-Bromophenyl) Benzyl vs. 2-Methoxyethyl at 1-position
2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide (Compound 9) 5-(4-Fluorophenyl), 1-(4-Methoxyphenyl) Fluorophenyl at 5-position; Acetamide tail
Ethyl 2-((5-(4-Bromophenyl)-1-(3-Chlorophenyl)-1H-Imidazol-2-yl)Thio)Acetate (CAS 1226454-65-4) 1-(3-Chlorophenyl) Chlorophenyl vs. Methoxyethyl at 1-position
4-Bromo-2-(5-Bromothiophen-2-yl)-1-[(5-Bromothiophen-2-yl)Methyl]-5,6-Dimethyl-1H-Benzimidazole Thiophene substituents; Benzimidazole core Benzimidazole vs. Imidazole core

Key Observations :

  • 1-Position Substituents : The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to benzyl () or aryl groups ().
  • Thioacetate vs. Acetamide : The ester group in the target compound may influence metabolic stability compared to acetamide derivatives (e.g., ) .

Physicochemical Properties

Available data for selected compounds:

Compound Molecular Weight Melting Point Solubility LogP (Predicted)
Target Compound 453.4 g/mol N/A N/A ~3.5 (Est.)
Ethyl 2-((1-Benzyl-5-(4-Bromophenyl)-1H-Imidazol-2-yl)Thio)Acetate 431.3 g/mol N/A N/A ~4.2 (Est.)
Compound 9c () ~550 g/mol 180–182°C DMSO ~3.8

Notes:

  • The target compound lacks experimental data for melting point, solubility, and density, highlighting a gap in characterization .
  • Higher molecular weight analogues (e.g., triazole-thiazole derivatives in ) show improved crystallinity, likely due to extended conjugation .

Biological Activity

Ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Ethyl 2 5 4 bromophenyl 1 2 methoxyethyl 1H imidazol 2 yl thio acetate\text{Ethyl 2 5 4 bromophenyl 1 2 methoxyethyl 1H imidazol 2 yl thio acetate}

This structure features an imidazole ring, a bromophenyl group, and a methoxyethyl side chain, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have indicated that compounds with imidazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. Research has demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Properties

Imidazole derivatives are also known for their antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. This compound was found to exhibit significant inhibition at concentrations as low as 20 µg/mL.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth or microbial metabolism.
  • Induction of Apoptosis : By triggering apoptotic pathways, it can lead to programmed cell death in cancer cells.
  • Membrane Disruption : In antimicrobial applications, the compound may disrupt bacterial membranes, leading to cell lysis.

Q & A

Q. What are the optimal conditions for synthesizing ethyl 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetate?

Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. For example, the imidazole core can be formed via condensation of 4-bromobenzaldehyde with thiourea derivatives under acidic conditions, followed by alkylation with 2-methoxyethyl halides. The thioacetate moiety is introduced using ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetone or DMF. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer :

  • Elemental analysis : Verify %C, %H, %N against calculated values (deviation <0.3% acceptable).
  • Spectroscopy :
    • IR : Confirm S=O (1250–1150 cm⁻¹) and C-Br (650–500 cm⁻¹) stretches.
    • ¹H/¹³C NMR : Key signals include the methoxyethyl group (δ 3.2–3.5 ppm for OCH2CH2O) and the 4-bromophenyl aromatic protons (δ 7.4–7.6 ppm) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the compound’s electronic and steric properties in biological assays?

Methodological Answer : The electron-withdrawing bromine atom increases electrophilicity at the imidazole ring, potentially enhancing binding to biological targets (e.g., enzymes). Steric effects can be evaluated via molecular docking simulations (e.g., AutoDock Vina) by comparing binding affinities of bromophenyl-substituted analogs with non-halogenated derivatives. Crystallographic data (e.g., X-ray diffraction) can reveal bond angles and distances critical for target interactions .

Q. What strategies resolve contradictory results in cytotoxicity studies of this compound?

Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols:

  • Use multiple cell lines (e.g., HeLa, MCF-7) and normalize viability assays (MTT vs. resazurin).
  • Validate apoptosis via flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
  • Cross-reference with SAR studies: Replace the bromophenyl group with chlorophenyl or methylphenyl to isolate electronic/steric contributions .

Q. How can regioselectivity challenges during functionalization of the imidazole ring be addressed?

Methodological Answer : Regioselectivity in imidazole substitution is governed by directing groups and reaction conditions. For example:

  • Use protecting groups (e.g., Boc for NH) to direct alkylation to the N-1 position.
  • Employ transition-metal catalysts (e.g., Pd/Cu) for C-H activation at the 5-position of the imidazole .
  • Monitor reaction progress with LC-MS to detect intermediates and optimize stoichiometry .

Data Contradiction Analysis

Q. Why do spectral data (NMR/IR) for this compound vary across studies?

Methodological Answer : Variations arise from solvent effects (e.g., DMSO-d6 vs. CDCl3), impurities, or tautomerism in the imidazole ring. Mitigate by:

  • Reporting solvent and temperature in spectral data.
  • Conducting 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Comparing with computational spectra (e.g., DFT/B3LYP) for validation .

Experimental Design for Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating its antimicrobial potential?

Methodological Answer :

  • Antibacterial : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth (24–48 hr incubation).
  • Antifungal : Disk diffusion assays against C. albicans with fluconazole as a control.
  • Mechanism : Assess membrane disruption via SYTOX Green uptake assays .

Advanced Structural Characterization

Q. How can X-ray crystallography confirm the compound’s stereoelectronic configuration?

Methodological Answer :

  • Grow single crystals via slow evaporation in ethanol/water (1:1).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 200 K.
  • Refine structures using SHELXL; analyze torsion angles (e.g., C-S-C=O) to confirm thioacetate geometry .

Environmental Fate and Stability

Q. What methodologies assess its environmental persistence and degradation pathways?

Methodological Answer :

  • Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., debrominated derivatives).
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hr LC50) .

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